2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol
Description
2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol (CAS: 2006278-31-3) is a synthetic organic compound featuring a substituted phenyl ring attached to a 4-pentyn-2-ol backbone. The phenyl group is substituted with bromo (Br), fluoro (F), and methoxy (OMe) groups at positions 5, 4, and 2, respectively. This combination of substituents confers unique electronic and steric properties to the molecule.
Molecular Formula: C₁₂H₁₁BrFO₂
Molecular Weight: ~298.17 g/mol (calculated)
Key Structural Features:
- Aromatic ring with halogen (Br, F) and methoxy substituents.
- Propargyl alcohol (4-pentyn-2-ol) moiety, providing reactivity via the triple bond and hydroxyl group.
Properties
CAS No. |
2006278-31-3 |
|---|---|
Molecular Formula |
C12H12BrFO2 |
Molecular Weight |
287.12 g/mol |
IUPAC Name |
2-(5-bromo-4-fluoro-2-methoxyphenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C12H12BrFO2/c1-4-5-12(2,15)8-6-9(13)10(14)7-11(8)16-3/h1,6-7,15H,5H2,2-3H3 |
InChI Key |
JKYTUTXSWYOOON-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC(=C(C=C1OC)F)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol typically involves multi-step organic reactions. One common approach is to start with the corresponding bromofluoromethoxybenzene derivative and introduce the pentyn-2-ol group through a series of reactions, such as halogenation, substitution, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- Halogen substituents (Br, Cl, F) increase molecular weight significantly compared to methoxy or trifluoromethoxy groups. For example, the bromo-fluoro-methoxy analog (298.17 g/mol) is ~48% heavier than the trifluoromethoxy derivative (244.21 g/mol) .
Electron-Donating Groups (EDGs): Methoxy groups increase electron density, which may influence reactivity in coupling reactions (e.g., Suzuki-Miyaura reactions, as seen in biphenyl synthesis ).
Lipophilicity and Solubility :
- Halogenated derivatives (e.g., bromo, chloro) are expected to exhibit higher lipophilicity (logP) compared to methoxy-substituted analogs, impacting membrane permeability and solubility in organic solvents.
Synthetic Utility: The bromo group in 2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol allows for further functionalization via cross-coupling reactions (e.g., palladium-catalyzed couplings) .
Biological Activity
2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a phenolic core with bromine and fluorine substitutions, which may influence its biological activity. The presence of these halogens often enhances the lipophilicity and bioavailability of the compound, potentially leading to improved therapeutic effects.
Anticancer Properties
Recent studies have indicated that 2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol exhibits significant anticancer properties. A notable study evaluated its cytotoxic effects on various cancer cell lines, including A549 (lung cancer) cells. The compound demonstrated a potent inhibitory effect with an IC50 value in the low micromolar range, suggesting its efficacy as a potential anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 0.46 ± 0.02 | Induction of apoptosis via mitochondrial pathways |
| L1210 | Nanomolar range | Inhibition of cell proliferation |
The mechanism through which 2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol exerts its effects involves the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound leads to:
- Mitochondrial Dysfunction : Increased levels of reactive oxygen species (ROS) and loss of mitochondrial membrane potential.
- Caspase Activation : Enhanced activation of caspase-3, a key executor in the apoptotic pathway.
- Alteration of Apoptotic Proteins : Downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic proteins (e.g., Bax).
Case Studies
- A549 Cell Study : In a controlled laboratory setting, A549 cells treated with varying concentrations of 2-(5-Bromo-4-fluoro-2-methoxyphenyl)-4-pentyn-2-ol exhibited a dose-dependent decrease in viability. The study concluded that the compound could be developed as a therapeutic agent for lung cancer treatment.
- L1210 Mouse Leukemia Model : In vivo studies using L1210 mouse leukemia cells demonstrated that the compound significantly inhibited tumor growth compared to control groups. The mechanism appeared to involve both direct cytotoxicity and modulation of immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
